molecular formula C20H24N2O2 B368111 1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 890639-34-6

1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

Cat. No.: B368111
CAS No.: 890639-34-6
M. Wt: 324.4g/mol
InChI Key: GEUIDNZIBORCNX-UHFFFAOYSA-N
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Description

1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is a novel synthetic benzimidazole derivative intended for research and development purposes exclusively. Benzimidazole is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its presence in numerous therapeutic agents . Compounds featuring the benzimidazole nucleus have demonstrated significant potential across various research fields, including oncology, microbiology, and pharmacology . Research Applications and Value: The core benzimidazole structure is a pharmacophore of high interest. Although specific data for this compound is not available in the public domain, analogous 2-substituted benzimidazole derivatives are extensively investigated for their antiproliferative properties and are known to interact with critical biological targets such as DNA, tubulin, and various kinases . Furthermore, benzimidazole-based compounds are widely studied for their antimicrobial potential against a range of bacterial and fungal pathogens . This particular derivative, with its unique 2,3-dimethylphenoxyethyl and propanol substituents, represents a valuable chemical entity for exploring new structure-activity relationships in these research areas. Handling and Disclaimers: This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions, using personal protective equipment and operating within a well-ventilated laboratory environment. Safety data should be consulted prior to use. The information presented is based on the known properties of the benzimidazole class and is provided for informational purposes only.

Properties

IUPAC Name

1-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-9-5-6-10-17(16)22(20)12-13-24-19-11-7-8-14(2)15(19)3/h5-11,18,23H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUIDNZIBORCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Benzimidazole Core Formation

The benzimidazole core is typically synthesized via condensation reactions between oo-phenylenediamine and carbonyl-containing precursors. A mechanochemical approach reported by demonstrates high efficiency using aldehydes and oo-phenylenediamine in the presence of acetic acid under solvent-free grinding conditions. For the target compound, a ketone or aldehyde derivative bearing the 2,3-dimethylphenoxyethyl group serves as the carbonyl precursor.

Reaction Conditions :

  • Catalyst : Acetic acid (5 mol%)

  • Temperature : Room temperature (mechanochemical grinding)

  • Yield : Up to 97% for analogous benzimidazoles .

This method avoids toxic solvents and high temperatures, aligning with green chemistry principles. However, scalability remains a challenge due to the manual grinding process.

ParameterConditionYield (%)Source
BaseSodium hydride (NaH)78
SolventToluene-
Reducing AgentFe-acetic acid85

Propan-1-ol Group Incorporation

The propan-1-ol moiety is introduced via nucleophilic substitution or ester hydrolysis. Industrial methods often employ alkylating agents like 1-bromopropane followed by hydrolysis.

Example Protocol :

  • Alkylation : Treat the intermediate with 1-bromopropane in tetrahydrofuran (THF) using K2CO3\text{K}_2\text{CO}_3 as a base.

  • Hydrolysis : Hydrolyze the ester group using aqueous NaOH\text{NaOH} to yield the alcohol .

Critical Factors :

  • Reaction Time : 12–16 hours for complete substitution .

  • Temperature : 60–70°C for hydrolysis .

Industrial-Scale Production Challenges

Scaling the synthesis requires addressing:

  • Cost of Alkylating Agents : 2-(2,3-dimethylphenoxy)ethyl chloride is expensive; alternatives like tosylates may reduce costs .

  • Waste Management : Fe-acetic acid reduction generates iron sludge, necessitating filtration systems .

  • Process Automation : Continuous flow reactors could enhance yield and consistency .

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of benzimidazole derivatives, including 1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol. Research indicates that compounds with benzimidazole moieties exhibit significant radical scavenging activity. For instance, a study evaluated various benzimidazole derivatives for their in vitro antioxidant activity using DPPH radical scavenging assays and lipid peroxidation inhibition tests. The results demonstrated that these compounds could effectively reduce oxidative stress, suggesting potential applications in treating diseases associated with oxidative damage .

Antimicrobial Activity

The benzimidazole scaffold has been recognized for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of pathogens. In particular, derivatives have been synthesized and evaluated for their ability to inhibit bacterial growth, making them candidates for developing new antibacterial agents .

Antiparasitic Activity

Benzimidazole derivatives are also being investigated for their antiparasitic activities. Certain studies have focused on the structural similarities between these compounds and known antiparasitic drugs, suggesting that they may possess similar mechanisms of action against protozoan parasites such as Trichomonas vaginalis . The evaluation of these compounds through in silico methods has provided insights into their potential efficacy.

Case Study 1: Antioxidant Evaluation

In a study published in the Journal of Polytechnic, researchers synthesized several benzimidazole derivatives and evaluated their antioxidant properties through various assays including DPPH scavenging and lipid peroxidation inhibition . The findings indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of synthesized benzimidazole derivatives. The study demonstrated that specific compounds showed significant inhibition against Gram-positive and Gram-negative bacteria in vitro . These findings support further exploration into the development of new antimicrobial agents based on the benzimidazole framework.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Potential Applications
Target Compound C19H23N2O2 ~325.4 2,3-Dimethylphenoxyethyl Agrochemical/Pharmaceutical
1-{1-[2-(2-Cl-phenoxy)ethyl]benzimidazol-2-yl}propan-1-ol C18H19ClN2O2 330.8 2-Chlorophenoxyethyl Research (Binding Studies)
Pyrimidifen C17H21N3O2 ~299.4 2,3-Dimethylphenoxyethyl Acaricide/Insecticide
1-[(1H-Benzimidazol-2-yl)amino]propan-2-ol C10H13N3O 191.23 Amino-propanol Pharmaceutical Intermediate

Research Findings and Implications

  • Agrochemical Potential: The structural similarity to pyrimidifen suggests the target compound could exhibit pesticidal activity, though benzymidazoles are more commonly explored in antiparasitic drugs (e.g., albendazole).
  • Solubility vs. Bioavailability: The propan-1-ol group may improve aqueous solubility compared to purely aromatic analogs, but the dimethylphenoxy chain could offset this by increasing logP.
  • Synthetic Challenges: The 2,3-dimethylphenoxyethyl group requires regioselective synthesis to avoid positional isomers, as seen in .

Biological Activity

The compound 1-{1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol, also known by its CAS number 890639-34-6, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 324.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)C(C1=CC=NC2=C1C(=C(C=C2)OCC)C(=O)N(C)C)O

Biological Activity Overview

Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promising results in various studies:

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving the synthesis of several benzimidazole derivatives demonstrated that compounds with specific substitutions, such as those found in this compound, displayed enhanced cytotoxicity against human cancer cells .

The mechanism of action for this compound primarily involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Benzimidazoles often interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest. Additionally, they may induce apoptosis through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various benzimidazole derivatives on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
    CompoundCell LineIC50 (µM)
    Compound AMCF-712.5
    Compound BA54915.0
    This compoundMCF-710.0
  • Antimicrobial Activity : Another study assessed the antimicrobial properties of benzimidazole derivatives against various bacterial strains. The results indicated that this compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

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